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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the SHP2 inhibitor

JAB-3068 and its successor, JAB-3312, in preclinical xenograft mouse models. Due to the

discontinuation of JAB-3068 and the availability of detailed preclinical data for the next-

generation SHP2 inhibitor JAB-3312 from the same developer, Jacobio Pharmaceuticals, the

following data and protocols are based on studies involving JAB-3312 as a representative

example of this class of compounds. This information is intended to guide researchers in

designing and executing in vivo studies to evaluate the efficacy of SHP2 inhibitors.

Mechanism of Action
JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase

SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical

signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated,

promotes cell survival and proliferation primarily through the RAS-RAF-MEK-ERK signaling

pathway.[1] By binding to an allosteric site, JAB-3068 stabilizes SHP2 in an inactive

conformation, thereby preventing its signaling activity and inhibiting the MAPK pathway. This

leads to the suppression of tumor cell growth.[1]
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Preclinical Efficacy in Xenograft Models
Preclinical studies using the next-generation SHP2 inhibitor, JAB-3312, have demonstrated

significant anti-tumor activity in various xenograft models, both as a monotherapy and in

combination with other targeted agents.

Monotherapy Studies

Xenograft
Model

Cancer
Type

Treatment
Dosing
Schedule

Tumor
Growth
Inhibition
(TGI)

Reference

KYSE-520

Esophageal

Squamous

Cell

Carcinoma

JAB-3312
1.0 mg/kg,

PO, QD
95% [3]
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Xenograft
Model

Cancer
Type

Combinatio
n Treatment

Dosing
Schedule

Outcome Reference

NCI-H1975

Non-Small

Cell Lung

Cancer

(NSCLC)

JAB-3312 +

Osimertinib

JAB-3312:

Not specified;

Osimertinib:

2.5 mg/kg

Significantly

delayed

tumor

regrowth

compared to

osimertinib

alone

[4]

SW837
Colorectal

Cancer

JAB-3312 +

Glecirasib

(KRAS G12C

inhibitor)

Not specified

Induced

tumor

regression

[4]

MIA PaCa-2

Pancreatic

Ductal

Adenocarcino

ma (PDAC)

JAB-3312 +

Glecirasib

JAB-3312:

0.5 mg/kg,

PO, QD;

Glecirasib: 30

mg/kg, PO,

QD

Synergistic

anti-tumor

efficacy in

KRAS G12C

inhibitor-

resistant

models

[5]

NCI-H1373

Non-Small

Cell Lung

Cancer

(NSCLC)

JAB-3312 +

Glecirasib

JAB-3312:

0.5 mg/kg,

PO, QD;

Glecirasib: 30

mg/kg, PO,

QD

Synergistic

inhibition of

tumor growth

[5]

Experimental Protocols
The following are generalized protocols for conducting xenograft studies with SHP2 inhibitors

like JAB-3068 and JAB-3312, based on published methodologies.

Cell Line-Derived Xenograft (CDX) Model Protocol
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Cell Culture: Culture human cancer cell lines (e.g., KYSE-520 for esophageal cancer, NCI-

H358 for NSCLC) in appropriate media and conditions as recommended by the supplier.

Animal Models: Utilize immunodeficient mice, such as nude (nu/nu) or SCID mice, aged 6-8

weeks.

Tumor Implantation:

Harvest cancer cells during their logarithmic growth phase.

Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium

and Matrigel.

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank

of each mouse.

Tumor Growth Monitoring:

Monitor tumor growth by measuring the length and width of the tumors with calipers every

2-3 days.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Treatment Initiation:

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Drug Administration:

Prepare JAB-3068 or JAB-3312 in a suitable vehicle for oral gavage (PO). A sample

formulation could involve dissolving the compound in DMSO and then diluting with

PEG300, Tween80, and water.

Administer the drug orally once daily (QD) at the specified dose (e.g., 1.0 mg/kg for JAB-

3312).

The control group should receive the vehicle only.
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Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blot, immunohistochemistry).

Pharmacodynamic Analysis:

To assess target engagement, a satellite group of mice can be treated with a single dose

of the SHP2 inhibitor.

Collect tumors at various time points post-dosing (e.g., 2, 4, 8, 24 hours) and analyze for

the phosphorylation levels of downstream signaling proteins like ERK (p-ERK) via Western

blot.

Study Setup Execution

Analysis

1. Cell Culture 2. Tumor Implantation
(Subcutaneous)

3. Tumor Growth
Monitoring 4. Randomization 5. Drug Administration

(Oral Gavage)
6. Efficacy Evaluation

(Tumor Volume & Weight)

7. Pharmacodynamic
Analysis (p-ERK)
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Xenograft Study Workflow

Patient-Derived Xenograft (PDX) Model Protocol
PDX models involve the implantation of human tumor tissue directly into immunodeficient mice

and can provide a more clinically relevant assessment of drug efficacy.

Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-

approved protocols.
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Animal Models: Use highly immunodeficient mice, such as NOD-SCID or NSG mice, to

support the engraftment of human tissue.

Tumor Implantation:

Surgically implant small fragments of the patient's tumor (approximately 2-3 mm³)

subcutaneously into the flank of the mice.

Tumor Engraftment and Expansion:

Monitor the mice for tumor engraftment and growth.

Once the initial tumors (F0 generation) reach a sufficient size (e.g., >1000 mm³), they can

be serially passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.

Treatment Study:

Once a cohort of mice with established tumors of a suitable size (e.g., 150-250 mm³) is

available, randomize them into treatment and control groups.

Follow the drug administration, monitoring, and analysis steps as outlined in the CDX

protocol.

Conclusion
The SHP2 inhibitor JAB-3068 and its successor JAB-3312 have demonstrated promising anti-

tumor activity in preclinical xenograft models. The provided data and protocols offer a

foundation for researchers to design and conduct in vivo studies to further investigate the

therapeutic potential of this class of inhibitors in various cancer types. Careful selection of

appropriate xenograft models and adherence to rigorous experimental procedures are crucial

for obtaining reliable and translatable results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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